2-Methyl-1,3-dithiolane

Description

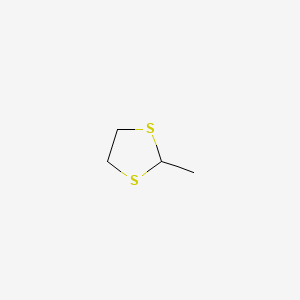

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methyl-1,3-dithiolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8S2/c1-4-5-2-3-6-4/h4H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CARJCVDELAMAEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1SCCS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8063963 | |

| Record name | 1,3-Dithiolane, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8063963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

liquid with a burnt alliaceous odour | |

| Record name | 2-Methyl-1,3-dithiolane | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/502/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

65.00 °C. @ 10.00 mm Hg | |

| Record name | 2-Methyl-1,3-dithiolane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036179 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

insoluble in water; slightly soluble in fat | |

| Record name | 2-Methyl-1,3-dithiolane | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/502/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.153 (d20/4) | |

| Record name | 2-Methyl-1,3-dithiolane | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/502/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

5616-51-3 | |

| Record name | 2-Methyl-1,3-dithiolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5616-51-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-1,3-dithiolane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005616513 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5616-51-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227863 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Dithiolane, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Dithiolane, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8063963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-1,3-dithiolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.581 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYL-1,3-DITHIOLANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4O81R0SPR0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Methyl-1,3-dithiolane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036179 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

2-Methyl-1,3-dithiolane chemical properties and structure

An In-depth Technical Guide to 2-Methyl-1,3-dithiolane: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a versatile organosulfur compound. Designed for researchers, chemists, and professionals in drug development and materials science, this document delves into the molecule's core chemical properties, spectroscopic signature, synthesis protocols, and key reactive behaviors. We will explore not just the "what" but the "why," offering insights into the mechanistic underpinnings and practical considerations that are vital for laboratory applications.

Introduction and Strategic Importance

This compound (CAS No. 5616-51-3) is a five-membered heterocyclic compound belonging to the 1,3-dithiolane class. Structurally, it is a thioacetal of acetaldehyde and 1,2-ethanedithiol. While recognized in the flavor and fragrance industry for its potent sulfurous, savory, and onion-like aroma, its significance in synthetic organic chemistry is far more profound. Dithiolanes, in general, are cornerstone tools for carbonyl protection and for achieving "umpolung," or the inversion of polarity, at a carbonyl carbon. This unique capability allows for the formation of carbon-carbon bonds that are otherwise inaccessible, making this compound and its analogs critical intermediates in complex molecule synthesis.

This guide will provide the foundational knowledge required to effectively utilize this reagent, from understanding its physical and spectral data to executing its synthesis and subsequent reactions with predictable and reliable outcomes.

Molecular Structure and Physicochemical Properties

A thorough understanding of a molecule's structure and physical properties is the bedrock of its successful application. These parameters dictate its solubility, reactivity, and appropriate handling procedures.

Chemical Structure

The structure of this compound consists of a saturated five-membered ring containing two sulfur atoms at positions 1 and 3, and a methyl group attached to the carbon atom at position 2 (the thioacetal carbon).

-

IUPAC Name: this compound

-

Molecular Formula: C₄H₈S₂

-

SMILES: CC1SCCS1

-

InChI Key: CARJCVDELAMAEJ-UHFFFAOYSA-N

Caption: Molecular Structure of this compound.

Physical Properties

The macroscopic properties of this compound are summarized in the table below. Its high boiling point relative to its molecular weight is attributable to sulfur's polarizability, while its characteristic odor is a hallmark of many low-molecular-weight organosulfur compounds.

| Property | Value | Source(s) |

| Molecular Weight | 120.24 g/mol | |

| Appearance | Colorless clear liquid | [1] |

| Odor | Strong, sulfurous, burnt, alliaceous (onion/garlic-like) | |

| Density | 1.147 - 1.157 g/mL @ 20 °C | [1] |

| Boiling Point | 65 °C @ 10 mmHg | [1] |

| Flash Point | 43.89 °C (111.00 °F) | [1] |

| Refractive Index | 1.559 - 1.569 @ 20 °C | [1] |

| Solubility | Insoluble in water; slightly soluble in fat; soluble in alcohol. | [1] |

Spectroscopic Data

Spectroscopic analysis is non-negotiable for confirming the identity and purity of a synthesized or purchased compound. The key signatures for this compound are outlined below.

| Spectroscopy | Chemical Shift (δ) / Signal | Interpretation | Source(s) |

| ¹H NMR (300 MHz, CCl₄) | ~4.51 ppm (quartet, 1H) | Methine proton (CH) at C2, split by the methyl group. | |

| ~3.20 ppm (multiplet, 4H) | Methylene protons (-S-CH₂-CH₂-S-) of the dithiolane ring. | ||

| ~1.59 ppm (doublet, 3H) | Methyl protons (-CH₃) at C2, splitting the C2-H. | ||

| ¹³C NMR (CDCl₃) | ~49.3 ppm | C2 (methine carbon, S-CH-S). | |

| ~39.4 ppm | C4 and C5 (methylene carbons, -S-CH₂-). | ||

| ~22.5 ppm | Methyl carbon (-CH₃). | ||

| Mass Spec (EI-MS) | m/z 120 (M+) | Molecular ion peak. |

Expert Interpretation: The ¹H NMR spectrum is highly diagnostic. The downfield quartet around 4.5 ppm is characteristic of a proton flanked by two sulfur atoms and coupled to a methyl group. The complex multiplet for the ring methylene protons arises from their diastereotopic nature. In the ¹³C NMR, the C2 carbon is significantly deshielded by the two adjacent sulfur atoms, causing it to appear around 50 ppm. These spectral features provide a definitive fingerprint for the molecule.

Synthesis: Mechanism and a Validated Protocol

The most common and efficient synthesis of 1,3-dithiolanes is the acid-catalyzed reaction of a carbonyl compound with 1,2-ethanedithiol. This reaction is a reversible equilibrium; therefore, the removal of water is essential to drive the reaction to completion, typically achieved using a Dean-Stark apparatus or a dehydrating agent.

Reaction Mechanism: Thioacetal Formation

The mechanism proceeds via two key stages: (1) protonation of the carbonyl oxygen to activate the carbonyl carbon towards nucleophilic attack, and (2) subsequent intramolecular cyclization.

Caption: Mechanism of this compound Synthesis.

The choice of acid catalyst is critical. While strong Brønsted acids like p-toluenesulfonic acid (pTSA) are common, Lewis acids such as BF₃·OEt₂ or zinc triflate can offer milder conditions and improved chemoselectivity, which is particularly important when other acid-sensitive functional groups are present in the substrate.

Experimental Protocol: Laboratory Synthesis

This protocol is a robust, self-validating procedure adapted from standard methods for thioacetal formation. The progress can be monitored by TLC or GC-MS, and the final product purity is confirmed by NMR spectroscopy.

Objective: To synthesize this compound from acetaldehyde and 1,2-ethanedithiol.

Materials:

-

Acetaldehyde (CH₃CHO)

-

1,2-Ethanedithiol (HS(CH₂)₂SH)

-

p-Toluenesulfonic acid monohydrate (pTSA)

-

Toluene (or Benzene), anhydrous

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Dichloromethane (DCM) for extraction

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus and condenser

-

Magnetic stirrer and heat source (heating mantle)

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

Setup: Assemble a 250 mL round-bottom flask with a Dean-Stark trap and a reflux condenser. Add a magnetic stir bar. The entire apparatus should be flame-dried or oven-dried to ensure anhydrous conditions.

-

Reagent Addition: To the flask, add anhydrous toluene (100 mL). Dissolve 1,2-ethanedithiol (e.g., 0.1 mol) in the toluene. Cool the solution in an ice bath. Causality: Acetaldehyde has a low boiling point (20.2 °C), so cooling the solvent prevents significant loss upon addition.

-

Acetaldehyde Addition: Slowly add acetaldehyde (e.g., 0.1 mol, a slight excess can be used) to the cooled, stirring solution.

-

Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (pTSA, ~0.002 mol).

-

Reaction (Reflux): Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene. Continue refluxing until no more water is collected (typically 4-16 hours). Self-Validation: The cessation of water collection is a direct visual indicator that the reaction has reached completion.

-

Work-up (Quenching): Cool the reaction mixture to room temperature. Transfer the solution to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 50 mL) to neutralize the acid catalyst, followed by water (1 x 50 mL), and finally brine (1 x 50 mL). Causality: The bicarbonate wash is crucial to remove the acid, preventing potential decomposition or side reactions during distillation.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate using a rotary evaporator to remove the toluene.

-

Purification (Distillation): Purify the resulting crude oil by vacuum distillation to yield this compound as a colorless liquid. Self-Validation: A sharp, constant boiling point during distillation indicates a pure compound.

Caption: Experimental Workflow for the Synthesis of this compound.

Key Reactions and Synthetic Utility

The true power of this compound in synthesis stems from the unique reactivity of the C2 position.

Umpolung: Deprotonation and Nucleophilic Acyl Anion Equivalent

The protons on the C2 carbon of a 1,3-dithiane or dithiolane are significantly more acidic (pKa ≈ 31) than a typical alkane C-H bond. This is due to the ability of the adjacent sulfur atoms to stabilize the resulting carbanion through both inductive effects and d-orbital participation. Consequently, a strong, non-nucleophilic base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) can readily deprotonate the C2 position, generating a potent nucleophile.

This lithiated species is a synthetic equivalent of an acyl anion—a chemical entity that is otherwise impossible to generate directly. This "umpolung" allows the formerly electrophilic carbonyl carbon to act as a nucleophile, reacting with a wide range of electrophiles.

Caption: Umpolung and Alkylation of this compound.

Deprotection: Regenerating the Carbonyl

Since dithiolanes are stable to a wide range of nucleophilic and basic conditions, they serve as excellent protecting groups for aldehydes and ketones. To reveal the carbonyl group after subsequent synthetic steps, the thioacetal must be cleaved. This typically requires electrophilic or oxidative conditions, as they are resistant to hydrolysis.

Common Deprotection Methods:

-

Mercury(II) Salts: Reagents like HgCl₂ in the presence of CaCO₃ or CdCO₃ are classic but are now often avoided due to mercury's toxicity.

-

Oxidative Cleavage: Reagents such as N-bromosuccinimide (NBS) in aqueous acetone, or bis(trifluoroacetoxy)iodobenzene (PIFA) can efficiently regenerate the carbonyl.

-

Thallium(III) Nitrate (TTN): A highly effective but also toxic reagent.

The choice of deprotection agent must be made based on the functional group tolerance of the rest of the molecule.

Safety and Handling

As a Senior Scientist, ensuring laboratory safety is paramount. This compound requires careful handling due to its chemical properties and potent odor.

-

Hazards: The compound is classified as a skin and eye irritant. It is also flammable.[1] The most immediate and noticeable hazard is its powerful, pervasive stench.

-

Handling: Always handle in a well-ventilated chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.

-

Storage: Store in a cool, dry, well-ventilated area away from sources of ignition. Keep the container tightly sealed to prevent the escape of vapors.

-

Spills: Absorb spills with an inert material (e.g., vermiculite or sand) and place in a sealed container for proper chemical waste disposal. Do not allow the chemical to enter drains.

Conclusion

This compound is more than a simple flavoring agent; it is a sophisticated tool in the arsenal of the synthetic organic chemist. Its unique ability to function as a robust carbonyl protecting group and, more importantly, as a precursor to a nucleophilic acyl anion equivalent via umpolung, enables the construction of complex molecular architectures. A firm grasp of its properties, synthesis, and reactivity, as detailed in this guide, empowers researchers to leverage its full potential while maintaining the highest standards of safety and experimental integrity.

References

2-Methyl-1,3-dithiolane spectroscopic data and analysis

An In-depth Technical Guide to the Spectroscopic Analysis of 2-Methyl-1,3-dithiolane

This guide provides a comprehensive analysis of the spectroscopic data for this compound (CAS No. 5616-51-3), a heterocyclic organosulfur compound.[1][2] With a molecular formula of C₄H₈S₂ and a molecular weight of approximately 120.24 g/mol , this compound is recognized for its use as a flavoring agent, often associated with alliaceous, savory, and smoky notes.[3] A thorough understanding of its spectroscopic signature is paramount for researchers in drug development, flavor chemistry, and quality control, ensuring unambiguous identification and purity assessment.

This document moves beyond a simple recitation of data. It is structured to provide a holistic understanding, explaining the causal relationships between the molecular structure of this compound and its spectral output. We will delve into the core techniques of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, presenting detailed experimental protocols, data interpretation, and visual aids to illuminate key structural features.

Molecular Structure and Spectroscopic Overview

The structure of this compound consists of a five-membered dithiolane ring with a methyl group at the C2 position. This specific arrangement of atoms gives rise to a unique and predictable spectroscopic fingerprint. The two sulfur atoms significantly influence the electronic environment of the neighboring protons and carbons, which is a key aspect of the analysis that follows.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

Proton NMR provides detailed information about the number of different types of protons, their electronic environments, and their connectivity.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CCl₄ or CDCl₃) in a standard 5 mm NMR tube. The choice of Carbon Tetrachloride (CCl₄) is common for archival data to avoid solvent peaks in the aliphatic region.[4]

-

Instrumentation: Acquire the spectrum on a 300 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse sequence (e.g., zg30).

-

Number of Scans: 16-32 scans to achieve adequate signal-to-noise.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 3-4 seconds.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Coupling Constant (J, Hz) |

| ~4.52 | Quartet (q) | 1H | H-2 | ~6.6 Hz |

| ~3.20 | Multiplet (m) | 4H | H-4, H-5 | - |

| ~1.59 | Doublet (d) | 3H | -CH₃ | ~6.6 Hz |

| Note: Data is representative and compiled from the Human Metabolome Database (HMDB) and PubChem, acquired in CCl₄ at 300 MHz.[4] |

The ¹H NMR spectrum is perfectly aligned with the proposed structure.

-

The Methine Proton (H-2): The signal at ~4.52 ppm is significantly downfield. This deshielding is a direct consequence of the proton being attached to a carbon (C2) that is bonded to two electronegative sulfur atoms. According to the n+1 rule, its interaction with the three protons of the adjacent methyl group splits the signal into a quartet .

-

The Methyl Protons (-CH₃): The signal at ~1.59 ppm is in the typical upfield region for an alkyl group. It is split into a doublet by the single adjacent methine proton (H-2). The coupling constant (J-value) of ~6.6 Hz is identical to that of the H-2 quartet, confirming the coupling relationship between these two groups.

-

The Methylene Protons (H-4, H-5): The four protons on the dithiolane ring appear as a complex multiplet around 3.20 ppm. Their chemical shift is downfield from typical alkane protons due to the influence of the adjacent sulfur atoms. The complexity of the signal arises because these protons are diastereotopic, meaning they are chemically non-equivalent and can couple to each other as well as to the H-2 proton, resulting in overlapping signals that are not easily resolved into a simple pattern at this field strength.

Caption: ¹H NMR coupling relationships in this compound.

¹³C NMR Spectroscopy

Carbon NMR spectroscopy provides information on the number and electronic environment of the carbon atoms in the molecule.

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.

-

Instrumentation: Acquire the spectrum on a 75 MHz (or higher) spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30) to produce singlets for all carbon signals.

-

Number of Scans: Several hundred to several thousand scans are typically required.

-

Relaxation Delay (d1): 2 seconds.

-

-

Processing: Apply Fourier transformation with exponential multiplication, followed by phase and baseline correction.

| Chemical Shift (δ, ppm) | Assignment |

| ~48.0 | C-2 |

| ~39.0 | C-4, C-5 |

| ~22.5 | -CH₃ |

| Note: Data is representative and based on spectral database information.[4][5] |

The proton-decoupled ¹³C NMR spectrum shows three distinct signals, corresponding to the three unique carbon environments in the molecule.

-

C-2 Carbon: The signal at ~48.0 ppm is the most downfield among the aliphatic carbons. This is due to the strong deshielding effect of being directly bonded to two sulfur atoms.

-

C-4 and C-5 Carbons: These two carbons are chemically equivalent due to the molecule's symmetry and thus appear as a single peak at ~39.0 ppm. Their chemical shift reflects the influence of one adjacent sulfur atom.

-

Methyl Carbon (-CH₃): The methyl carbon appears at the most upfield position (~22.5 ppm), consistent with a standard sp³-hybridized carbon in an alkyl group.

Caption: ¹³C NMR chemical shift assignments.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of a compound and offers insights into its structure through the analysis of fragmentation patterns.

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 100 ppm) in a volatile organic solvent such as dichloromethane or hexane.

-

Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

-

GC Parameters:

-

Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm).

-

Injection: 1 µL split injection.

-

Temperature Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.

-

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 200.

-

| m/z | Relative Intensity | Assignment |

| 120 | High | [M]⁺˙ (Molecular Ion) |

| 105 | High | [M - CH₃]⁺ |

| 59 | Moderate | [C₂H₃S]⁺ |

| Note: Data compiled from the NIST Mass Spectrometry Data Center and PubChem.[4][6] |

-

Molecular Ion Peak ([M]⁺˙): The peak at m/z 120 corresponds to the molecular weight of this compound (C₄H₈S₂), confirming the compound's elemental composition.[1]

-

Key Fragmentations: The fragmentation pattern provides structural validation.

-

[M - CH₃]⁺ at m/z 105: A very prominent peak resulting from the loss of the methyl group (15 Da). This is a favorable fragmentation as it leaves a resonance-stabilized dithiolanylium cation.

-

[C₂H₃S]⁺ at m/z 59: This fragment likely arises from the cleavage of the dithiolane ring, corresponding to a thioacetyl cation [CH₃CS]⁺.

-

Caption: Proposed major fragmentation pathways in EI-MS.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

-

Sample Preparation: As this compound is a liquid, a neat spectrum can be obtained by placing a single drop of the pure liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹. Acquire a background spectrum of the clean salt plates first, which is then automatically subtracted from the sample spectrum.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| 2970 - 2850 | Strong | C-H stretching (alkane) |

| 1450, 1375 | Medium | C-H bending (CH₃, CH₂) |

| ~600 - 750 | Weak-Medium | C-S stretching |

| Note: These are characteristic ranges. Predicted IR data is available, but experimental spectra provide the most reliable information. |

The IR spectrum of this compound is relatively simple, as expected for a molecule with only alkane and thioether functional groups.

-

C-H Vibrations: The strong absorptions in the 2970-2850 cm⁻¹ region are characteristic of sp³ C-H stretching from the methyl and methylene groups. The medium intensity peaks around 1450 cm⁻¹ and 1375 cm⁻¹ correspond to the C-H scissoring and bending vibrations of these groups.

-

C-S Vibrations: The carbon-sulfur bond stretches typically appear in the fingerprint region of the spectrum, between 600 and 800 cm⁻¹ . These absorptions are often weak and can be difficult to assign definitively without computational assistance, but their presence is expected for this molecule.

Conclusion

The collective application of ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy provides a self-validating and unambiguous confirmation of the structure of this compound. NMR spectroscopy elucidates the precise H-C framework and connectivity, MS confirms the molecular weight and primary fragmentation patterns, and IR spectroscopy verifies the presence of the expected functional groups. This multi-technique approach is the cornerstone of modern chemical analysis, providing the high level of certainty required by researchers and drug development professionals. The data presented in this guide serves as an authoritative reference for the characterization of this important organosulfur compound.

References

- 1. 2-Methyl-1,3-dithiacyclopentane [webbook.nist.gov]

- 2. chemscene.com [chemscene.com]

- 3. Showing Compound this compound (FDB015033) - FooDB [foodb.ca]

- 4. This compound | C4H8S2 | CID 21828 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. spectrabase.com [spectrabase.com]

- 6. 2-Methyl-1,3-dithiacyclopentane [webbook.nist.gov]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Assignments for 2-Methyl-1,3-dithiolane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-methyl-1,3-dithiolane. As a fundamental tool in chemical analysis, NMR spectroscopy offers unparalleled insight into the molecular structure and electronic environment of this important sulfur-containing heterocycle. This document will delve into the theoretical underpinnings of the observed spectral data, provide a detailed experimental protocol for data acquisition, and present a thorough assignment of the spectral features, grounded in established scientific principles.

Introduction: The Structural Significance of this compound

This compound is a five-membered heterocyclic compound containing two sulfur atoms at positions 1 and 3, and a methyl group at position 2. This thioacetal is a key structural motif in a variety of organic molecules and serves as a valuable protecting group for aldehydes in organic synthesis. A precise understanding of its NMR spectral characteristics is paramount for reaction monitoring, quality control, and the structural elucidation of more complex molecules containing this moiety. This guide will provide the in-depth analysis necessary for professionals in the fields of chemical research and drug development to confidently identify and characterize this compound.

Theoretical Framework: Understanding Chemical Shifts and Coupling in this compound

The unique structural features of this compound, namely the presence of two electronegative and magnetically anisotropic sulfur atoms and a chiral center at C2, give rise to a distinct and informative NMR spectrum.

The Influence of Sulfur on Chemical Shifts

The two sulfur atoms in the dithiolane ring exert a significant influence on the chemical shifts of the neighboring protons and carbons. Sulfur is more electronegative than carbon, leading to a deshielding effect on the adjacent nuclei. This results in their resonances appearing at a higher chemical shift (downfield) compared to analogous cyclic alkanes. Furthermore, the lone pairs of electrons on the sulfur atoms contribute to magnetic anisotropy, which can either shield or deshield nearby nuclei depending on their spatial orientation relative to the C-S bonds.

Diastereotopicity of the Methylene Protons

The presence of a stereocenter at the C2 position, introduced by the methyl group, renders the four methylene protons on the C4 and C5 positions of the dithiolane ring diastereotopic. This means that even with free rotation around the C-C and C-S bonds, the two protons on C4 are in a chemically non-equivalent environment to each other, as are the two protons on C5. Consequently, these four protons are expected to exhibit distinct chemical shifts and give rise to complex splitting patterns in the ¹H NMR spectrum.

Predicted ¹H and ¹³C NMR Spectral Data

Based on the structural analysis, the following signals are anticipated in the ¹H and ¹³C NMR spectra of this compound.

¹H NMR Spectrum

The proton NMR spectrum is expected to show three distinct sets of signals:

-

A quartet for the methine proton (H2): This proton is coupled to the three protons of the adjacent methyl group.

-

A complex multiplet for the four methylene protons (H4 and H5): Due to their diastereotopicity and vicinal coupling to each other, these protons will likely appear as a complex, overlapping multiplet.

-

A doublet for the three methyl protons (CH₃): These protons are coupled to the single methine proton at C2.

¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to display three distinct signals corresponding to the three unique carbon environments in the molecule:

-

One signal for the methine carbon (C2).

-

One signal for the two equivalent methylene carbons (C4 and C5).

-

One signal for the methyl carbon (CH₃).

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra of this compound, the following detailed experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.

Sample Preparation

-

Analyte Purity: Ensure the this compound sample is of high purity (≥99%) to avoid interference from impurities.

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this compound. It is a common and relatively non-polar solvent that provides good solubility and is compatible with standard NMR tubes.

-

Concentration:

-

For ¹H NMR, prepare a solution of approximately 5-10 mg of this compound in 0.6-0.7 mL of CDCl₃.

-

For ¹³C NMR, a more concentrated solution of 20-50 mg in 0.6-0.7 mL of CDCl₃ is recommended to achieve a good signal-to-noise ratio in a reasonable acquisition time.

-

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) to the NMR tube as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).

-

Filtration: To ensure a homogeneous magnetic field, filter the final solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

NMR Spectrometer and Parameters

The following parameters are recommended for data acquisition on a standard 400 MHz NMR spectrometer.

¹H NMR Acquisition Parameters:

| Parameter | Recommended Value |

| Spectrometer Frequency | 400 MHz |

| Pulse Sequence | zg30 |

| Number of Scans | 16 |

| Relaxation Delay | 2.0 s |

| Acquisition Time | 4.0 s |

| Spectral Width | 16 ppm |

| Temperature | 298 K |

¹³C NMR Acquisition Parameters:

| Parameter | Recommended Value |

| Spectrometer Frequency | 100 MHz |

| Pulse Sequence | zgpg30 (proton-decoupled) |

| Number of Scans | 1024 |

| Relaxation Delay | 2.0 s |

| Acquisition Time | 1.0 s |

| Spectral Width | 240 ppm |

| Temperature | 298 K |

¹H and ¹³C NMR Spectral Assignments for this compound

The following table summarizes the assigned chemical shifts for this compound based on experimental data and established principles of NMR spectroscopy. The ¹H NMR data is referenced from a 300 MHz spectrum recorded in carbon tetrachloride (CCl₄) and the ¹³C NMR data is from a spectrum recorded in deuterated chloroform (CDCl₃) as cited in the literature.

Table 1: Assigned ¹H and ¹³C NMR Chemical Shifts for this compound.

| Nucleus | Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| ¹H | H-2 | ~4.5 | Quartet | ~6.5 |

| ¹H | H-4, H-5 | ~3.2 | Multiplet | - |

| ¹H | CH₃ | ~1.6 | Doublet | ~6.5 |

| ¹³C | C-2 | 47.3 | - | - |

| ¹³C | C-4, C-5 | 39.4 | - | - |

| ¹³C | CH₃ | 23.1 | - | - |

Note: The ¹H NMR chemical shifts are approximate values from a spectrum in CCl₄. The ¹³C NMR chemical shifts are reported in CDCl₃. The coupling constants for the ¹H NMR spectrum are typical values for similar structural motifs.

In-Depth Analysis of the Spectra

¹H NMR Spectrum Analysis

-

Methine Proton (H-2, ~4.5 ppm): The downfield chemical shift of this proton is attributed to the deshielding effect of the two adjacent sulfur atoms. It appears as a quartet due to coupling with the three protons of the methyl group, with a typical vicinal coupling constant of approximately 6.5 Hz.

-

Methylene Protons (H-4, H-5, ~3.2 ppm): These four protons appear as a complex multiplet. Their diastereotopicity leads to distinct chemical shifts for each proton. They exhibit both geminal coupling (coupling between protons on the same carbon) and vicinal coupling (coupling to protons on adjacent carbons). The overlap of these signals results in a complex multiplet that is often difficult to resolve at lower field strengths.

-

Methyl Protons (CH₃, ~1.6 ppm): These protons are the most upfield in the spectrum as they are furthest from the electronegative sulfur atoms. They appear as a clean doublet due to coupling with the single methine proton at C-2, with a coupling constant matching that of the H-2 quartet (~6.5 Hz).

¹³C NMR Spectrum Analysis

-

Methine Carbon (C-2, 47.3 ppm): This carbon is significantly deshielded by the two directly attached sulfur atoms, resulting in its downfield chemical shift.

-

Methylene Carbons (C-4, C-5, 39.4 ppm): These carbons are also deshielded by the adjacent sulfur atoms, though to a lesser extent than C-2. Due to the symmetry of the ring's methylene groups relative to the C2-substituent, they are chemically equivalent and appear as a single peak.

-

Methyl Carbon (CH₃, 23.1 ppm): This carbon is in a typical aliphatic region of the spectrum, being the least affected by the sulfur atoms.

Visualization of Molecular Structure and NMR Relationships

To visually represent the structure of this compound and the key NMR correlations, the following diagrams are provided.

Figure 1: Molecular structure of this compound with atom numbering.

Figure 2: Key ¹H-¹H coupling relationships in this compound.

Conclusion

The ¹H and ¹³C NMR spectra of this compound provide a wealth of structural information that is readily interpretable with a foundational understanding of NMR principles. The characteristic chemical shifts and coupling patterns serve as a reliable fingerprint for the identification and characterization of this compound. The diastereotopicity of the methylene protons introduces a level of complexity to the ¹H NMR spectrum that underscores the importance of careful spectral analysis. This guide provides the necessary theoretical background, experimental protocol, and detailed spectral assignments to empower researchers, scientists, and drug development professionals in their work with this versatile molecule.

Mass spectrometry fragmentation pattern of 2-Methyl-1,3-dithiolane

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 2-Methyl-1,3-dithiolane

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the electron ionization mass spectrometry (EI-MS) fragmentation behavior of this compound. Designed for researchers, scientists, and professionals in drug development and analytical chemistry, this document delves into the core principles governing the fragmentation of this cyclic thioacetal, offering field-proven insights and detailed experimental protocols.

Introduction: The Significance of this compound and Mass Spectrometry

This compound (C₄H₈S₂) is a volatile sulfur compound belonging to the class of 1,3-dithiolanes, which are characterized by a five-membered ring containing two sulfur atoms at positions 1 and 3.[1] These types of compounds are significant in various fields; they are found as flavor and aroma components in foods, and their unique chemical properties make them valuable intermediates in organic synthesis. In the petroleum industry, the identification and quantification of such sulfur compounds are critical due to their detrimental effects on catalysts, contribution to corrosion, and environmental impact.[2][3]

Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS), is an indispensable tool for the structural elucidation and quantification of volatile and semi-volatile compounds like this compound.[4][5] The technique's high sensitivity and the information-rich fragmentation patterns generated upon ionization allow for confident identification of analytes in complex matrices.[2] This guide will focus on the fragmentation pathways of this compound under electron ionization (EI), the most common ionization technique for GC-MS.

Electron Ionization (EI) and the Molecular Ion

In electron ionization, the analyte molecule is bombarded with high-energy electrons (typically 70 eV), causing the ejection of one of the molecule's own electrons to form a positively charged radical cation known as the molecular ion (M⁺•).[6] The electron is typically lost from a region of high electron density, such as a lone pair on a heteroatom or a π-system.[6] For this compound, ionization likely occurs by removing a non-bonding electron from one of the sulfur atoms.

The molecular weight of this compound is 120.24 g/mol .[7] The molecular ion peak is therefore observed at a mass-to-charge ratio (m/z) of 120 in the mass spectrum and is often the peak of highest m/z.[8][9] The stability of the molecular ion determines its abundance in the spectrum. Cyclic compounds often exhibit relatively stable molecular ions, which is the case for this compound.[6]

Analysis of the Mass Spectrum and Key Fragments

The electron ionization mass spectrum of this compound is characterized by several key fragment ions that provide structural information. The data presented here is based on the spectrum available in the NIST Mass Spectrometry Data Center.[8][9]

| m/z | Relative Intensity (%) | Proposed Ion Structure/Formula |

| 120 | ~65 | [C₄H₈S₂]⁺• (Molecular Ion) |

| 105 | 100 | [C₃H₅S₂]⁺ (Base Peak) |

| 75 | ~20 | [CH₃S₂]⁺ |

| 61 | ~35 | [C₂H₅S]⁺ |

| 59 | ~50 | [C₂H₃S]⁺ |

| 45 | ~30 | [CHS]⁺ |

Relative intensities are approximate and can vary slightly between instruments.

Proposed Fragmentation Pathways

The fragmentation of the molecular ion (m/z 120) is driven by the presence of the sulfur atoms and the cyclic structure. The positive charge and radical site on the initial molecular ion can be localized on one of the sulfur atoms, initiating a series of bond cleavages. The most common fragmentation reactions for compounds of this type include alpha-cleavage and ring-opening followed by further fragmentation.[10][11]

Formation of the Base Peak at m/z 105

The most abundant ion in the spectrum (the base peak) is observed at m/z 105. This corresponds to the loss of a methyl radical (•CH₃), which has a mass of 15 Da (120 - 15 = 105). This is a classic example of alpha-cleavage , where the bond between the C2 carbon and the methyl group is broken.[12] This cleavage is favorable as it results in a resonance-stabilized cation where the positive charge is delocalized over the sulfur atoms and the C2 carbon.

Formation of the Ion at m/z 59

The significant peak at m/z 59 is likely formed through a ring-opening mechanism followed by cleavage. After the initial alpha-cleavage to form the m/z 105 ion, a subsequent cleavage of the C-S bonds in the ring can lead to the formation of smaller, stable fragments. The ion at m/z 59 corresponds to [C₂H₃S]⁺.

Other Significant Fragments

-

m/z 75: This fragment likely arises from the cleavage of the C2-C(methyl) and C4-C5 bonds, resulting in an ion with the formula [CH₃S₂]⁺.

-

m/z 61: This ion, corresponding to [C₂H₅S]⁺, can be formed through rearrangement and cleavage of the dithiolane ring.

-

m/z 45: This ion, [CHS]⁺, is a common fragment in the mass spectra of sulfur-containing compounds.

The proposed fragmentation pathways are illustrated in the diagram below.

Caption: Proposed fragmentation pathway of this compound.

Experimental Protocol for GC-MS Analysis

To obtain a high-quality mass spectrum of this compound, a well-defined GC-MS protocol is essential. The following is a representative methodology for the analysis of volatile sulfur compounds.[2][4][13]

Sample Preparation

-

Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or dichloromethane) at a concentration of 1000 µg/mL.

-

Working Standards: Create a series of working standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 1-100 µg/mL).

-

Sample Extraction (if in a matrix): For complex matrices like food or environmental samples, use an appropriate extraction technique such as solid-phase microextraction (SPME) or stir bar sorptive extraction (SBSE) to isolate and concentrate the volatile sulfur compounds.

GC-MS Instrumentation and Parameters

-

Gas Chromatograph: Agilent 8890 GC System (or equivalent).

-

Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent).

-

GC Column: A non-polar or medium-polarity column is suitable, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Inlet: Split/splitless injector.

-

Injection Volume: 1 µL.

-

Injector Temperature: 250°C.

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 2 minutes.

-

Ramp: 10°C/min to 280°C.

-

Final hold: 5 minutes at 280°C.

-

-

MS Transfer Line Temperature: 280°C.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 35-350.

Data Analysis

-

Acquire the total ion chromatogram (TIC).

-

Identify the peak corresponding to this compound based on its retention time.

-

Extract the mass spectrum for that peak.

-

Compare the acquired spectrum with a reference library (e.g., NIST) for confirmation.

-

Integrate the peak area for quantification.

The general workflow for this analysis is depicted below.

Caption: General workflow for the GC-MS analysis of this compound.

Conclusion

The electron ionization mass spectrum of this compound is distinguished by a clear molecular ion at m/z 120 and a characteristic base peak at m/z 105, resulting from the loss of a methyl group via alpha-cleavage. Further fragmentation of the ring structure leads to other significant ions, including those at m/z 75, 61, and 59. Understanding these fragmentation patterns is crucial for the unambiguous identification of this compound in complex samples. The provided GC-MS protocol offers a robust framework for achieving reliable and reproducible results. This guide serves as a valuable resource for scientists and researchers, enabling them to leverage the power of mass spectrometry for the analysis of sulfur-containing compounds.

References

- 1. Showing Compound this compound (FDB015033) - FooDB [foodb.ca]

- 2. benchchem.com [benchchem.com]

- 3. davidsonanalytical.co.uk [davidsonanalytical.co.uk]

- 4. Sampling and Analysis of Sulfur Compounds Using Gas Chromatograph/ Mass Selective Detector (GC/MS) - Ambient Air Quality Testing and Stack Emissions Testing Services [aaclab.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Ion Types and Fragmentation Patterns in Mass Spectrometry - Creative Proteomics [creative-proteomics.com]

- 7. 2-Methyl-1,3-dithiacyclopentane [webbook.nist.gov]

- 8. This compound | C4H8S2 | CID 21828 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2-Methyl-1,3-dithiacyclopentane [webbook.nist.gov]

- 10. Thieme E-Books & E-Journals [thieme-connect.de]

- 11. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 12. youtube.com [youtube.com]

- 13. spectroscopyonline.com [spectroscopyonline.com]

Physical properties of 2-Methyl-1,3-dithiolane: boiling point, density

An In-depth Technical Guide to the Physical Properties of 2-Methyl-1,3-dithiolane

Introduction

This compound (CAS No: 5616-51-3) is a heterocyclic organic compound belonging to the 1,3-dithiolane class. Structurally, it features a five-membered ring containing two sulfur atoms at positions 1 and 3, with a methyl group attached to the carbon atom between them. This compound, a clear, colorless liquid, is recognized by its distinct burnt and alliaceous (garlic-like) odor.[1][2] It is found naturally in foods such as boiled meat and is utilized as a flavoring agent in the food industry and as a component in the fragrance sector.[2][3] For researchers and professionals in drug development and chemical synthesis, a precise understanding of its physical properties, such as boiling point and density, is fundamental for its application, purification, and handling.

Core Physical and Chemical Properties

A summary of the key physical properties for this compound is provided below for quick reference. These values are critical for laboratory and industrial applications, from reaction setup to purification and storage.

| Property | Value | Conditions | Source(s) |

| Molecular Formula | C₄H₈S₂ | - | [4][5] |

| Molecular Weight | 120.24 g/mol | - | [4][5] |

| Boiling Point | 65 °C | @ 10 mmHg | [4][6] |

| 66-67 °C | @ 15 Torr | [1] | |

| 40 °C | @ 2 mmHg | [3] | |

| Density | 1.116 g/cm³ | @ 20 °C (unspecified) | [3] |

| 1.151 g/cm³ | @ 20 °C | [1] | |

| Specific Gravity | 1.147 - 1.157 | @ 20 °C | [6] |

| Appearance | Clear, colorless liquid | - | [1][7] |

| Solubility | Insoluble in water; slightly soluble in fat | - | [1][4][6] |

Boiling Point: A Pressure-Dependent Property

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure, causing it to transition into a gaseous state.[8] This property is crucial for purification techniques like distillation.[9] For this compound, the reported boiling points are always specified at reduced pressures (e.g., 65 °C at 10 mmHg).[4][6] This indicates that the compound likely decomposes or is sensitive to oxidation at its atmospheric boiling point, making vacuum distillation the preferred method for purification.

Expertise & Causality: Understanding Boiling Point

The boiling point of a molecule is primarily influenced by its molecular weight and the strength of its intermolecular forces. As a relatively small molecule with a molecular weight of 120.24 g/mol , this compound would be expected to have a moderate boiling point.[5] The presence of two polarizable sulfur atoms contributes to dipole-dipole interactions and London dispersion forces, which are stronger than those in an equivalent hydrocarbon, thus raising its boiling point. However, the absence of hydrogen bonding means these forces are not exceptionally strong, making the compound sufficiently volatile for distillation under reduced pressure.

Protocol: Micro-Boiling Point Determination (Capillary Method)

This method is a reliable technique for determining the boiling point of a small liquid sample.[10] It relies on observing the temperature at which the vapor pressure of the liquid just exceeds the ambient pressure.

Methodology:

-

Preparation: Secure a small test tube containing 0.5-1 mL of this compound to a thermometer. The thermometer bulb should be level with the liquid.[11]

-

Capillary Insertion: Place a capillary tube, sealed at one end, into the test tube with the open end submerged in the liquid.

-

Heating: Immerse the assembly in a heating bath (e.g., paraffin oil). Heat the bath slowly and stir continuously to ensure uniform temperature distribution.[8]

-

Observation (First Stage): As the temperature rises, a stream of bubbles will emerge from the capillary tube's open end. This occurs as the air trapped inside expands and is replaced by the sample's vapor.[11]

-

Observation (Boiling Point): Continue gentle heating until a rapid and continuous stream of bubbles is observed. At this point, turn off the heat source.[11]

-

Measurement: The boiling point is the temperature recorded the moment the stream of bubbles stops and the liquid just begins to enter the capillary tube as the apparatus cools.[10] This moment signifies that the external pressure has just overcome the vapor pressure of the liquid.

Caption: Workflow for Micro-Boiling Point Determination.

Density: A Measure of Mass per Unit Volume

Density is an intrinsic physical property defined as the mass of a substance per unit of its volume (ρ = m/V).[12] It is temperature-dependent; for most liquids, density decreases as temperature increases. The density of this compound is reported to be approximately 1.151 g/cm³ at 20 °C, making it denser than water.[1]

Expertise & Causality: Understanding Density

The density of this compound is a direct consequence of its molecular composition and structure. The presence of two sulfur atoms, which are significantly heavier than carbon or hydrogen, within a compact five-membered ring structure, results in a relatively high mass packed into a small volume. This explains why its density is substantially greater than 1.0 g/mL.

Protocol: Density Determination using a Graduated Cylinder and Balance

This protocol provides a straightforward and self-validating method for accurately determining the density of a liquid.[13]

Methodology:

-

Mass of Empty Cylinder: Place a clean, dry graduated cylinder on an analytical balance and tare it, or record its mass (m₁).

-

Volume Measurement: Carefully add a specific volume of this compound to the graduated cylinder (e.g., 10.0 mL). To ensure accuracy, read the volume from the bottom of the meniscus with your eye level to the marking.[12] Record this volume (V).

-

Mass of Cylinder and Liquid: Weigh the graduated cylinder containing the liquid and record the new mass (m₂).

-

Temperature Control: Measure and record the temperature of the liquid, as density is temperature-sensitive.[13]

-

Calculation:

-

Calculate the mass of the liquid: m_liquid = m₂ - m₁

-

Calculate the density: ρ = m_liquid / V

-

-

Trustworthiness: For a self-validating system, repeat the measurement at least three times and calculate the average density. Consistent results confirm the reliability of the technique and measurements.

Caption: Workflow for Liquid Density Determination.

References

- 1. echemi.com [echemi.com]

- 2. This compound | 5616-51-3 [amp.chemicalbook.com]

- 3. This compound | 5616-51-3 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 4. This compound | C4H8S2 | CID 21828 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.at [fishersci.at]

- 6. This compound, 5616-51-3 [thegoodscentscompany.com]

- 7. This compound, 99% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. vernier.com [vernier.com]

- 10. uomus.edu.iq [uomus.edu.iq]

- 11. Video: Boiling Points - Procedure [jove.com]

- 12. embibe.com [embibe.com]

- 13. akbis.gantep.edu.tr [akbis.gantep.edu.tr]

A Technical Guide to Quantum Chemical Calculations for Determining the Conformational Stability of 2-Methyl-1,3-dithiolane

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the application of quantum chemical calculations to elucidate the conformational stability of 2-Methyl-1,3-dithiolane. This molecule, a sulfur-containing heterocycle, serves as a key structural motif in various bioactive compounds. Understanding its conformational preferences is paramount for rational drug design and development. This guide delves into the theoretical underpinnings of computational chemistry, offers a detailed, step-by-step protocol for conducting the calculations, and explains the rationale behind the selection of appropriate theoretical models. By integrating field-proven insights with rigorous scientific principles, this document aims to be a self-validating resource for both novice and experienced computational chemists.

Introduction: The Significance of Conformational Analysis in Drug Discovery

The three-dimensional structure of a molecule is intrinsically linked to its biological activity. For flexible molecules like this compound, which can exist in multiple spatial arrangements or "conformations," identifying the most stable conformer is a critical step in understanding its interaction with biological targets.[1] Quantum chemical calculations have emerged as a powerful tool in computer-aided drug design (CADD), offering a more accurate representation of molecular systems compared to faster, less precise methods.[2] These calculations can predict the relative energies of different conformers, thereby identifying the most energetically favorable and, consequently, the most populated conformation at equilibrium.

The 1,3-dithiolane ring is a prevalent scaffold in numerous biologically active molecules.[3] Its conformational behavior, influenced by factors such as stereoelectronic effects and steric hindrance, dictates the overall shape of the molecule and its ability to bind to a receptor. This guide will focus on this compound as a model system to illustrate the principles and practices of performing high-level quantum chemical calculations for conformational stability analysis.

Theoretical Foundations: A Primer on Quantum Chemical Calculations

Quantum chemistry calculations solve the Schrödinger equation for a given molecule to determine its electronic structure and energy.[2] For practical applications in drug discovery, Density Functional Theory (DFT) has become the workhorse due to its favorable balance of accuracy and computational cost.

Density Functional Theory (DFT)

DFT methods calculate the electronic energy of a molecule based on its electron density, rather than the complex many-electron wavefunction. The choice of the "functional," which approximates the exchange-correlation energy, is crucial for the accuracy of the calculation. For molecules involving non-covalent interactions, which can play a subtle but important role in conformational stability, it is often necessary to use functionals that include empirical dispersion corrections (DFT-D).[4][5]

Basis Sets

A basis set is a set of mathematical functions used to build the molecular orbitals. The size and type of the basis set directly impact the accuracy and computational cost of the calculation. For molecules containing second-row elements like sulfur, it is essential to use basis sets that include polarization and diffuse functions.

-

Polarization functions (e.g., d, f) allow for more flexibility in describing the shape of the electron density, which is particularly important for atoms with lone pairs and for describing bonding in hypervalent-like environments.[6]

-

Diffuse functions (e.g., "+") are important for describing weakly bound electrons and non-covalent interactions.[7]

Commonly used basis sets for organosulfur compounds include the Pople-style basis sets (e.g., 6-31+G(d)) and the correlation-consistent basis sets of Dunning (e.g., aug-cc-pVDZ).[8][9]

Experimental Protocol: A Step-by-Step Workflow for Conformational Analysis

The following protocol outlines a robust and self-validating workflow for determining the conformational stability of this compound.

Caption: A generalized workflow for computational conformational analysis.

Step 1: Generation of Initial Conformations

The first step is to generate plausible starting geometries for the different conformers of this compound. The 1,3-dithiolane ring can adopt an envelope or a twist conformation. The methyl group at the C2 position can be in either an axial or an equatorial position. A thorough conformational search can be performed using molecular mechanics methods or by systematically rotating the rotatable bonds.

Step 2: Geometry Optimization

Each of the initial structures must be optimized to find the nearest local minimum on the potential energy surface. This is a crucial step to obtain the equilibrium geometry of each conformer.

-

Method: Density Functional Theory (DFT) is recommended. A suitable functional, such as B3LYP with a dispersion correction (e.g., B3LYP-D3), should be employed to account for non-covalent interactions.[4]

-

Basis Set: A basis set with polarization and diffuse functions is essential for sulfur-containing compounds. A good starting point is the 6-31+G(d) basis set. For higher accuracy, a larger basis set like aug-cc-pVDZ can be used.[8][9]

-

Software: Several quantum chemistry software packages can perform these calculations, including Gaussian, Q-Chem, and Molpro.[10]

The optimization is complete when the forces on all atoms and the energy change between successive steps are below a certain threshold.

Step 3: Vibrational Frequency Analysis

A vibrational frequency analysis should be performed for each optimized geometry at the same level of theory used for the optimization.[11][12] This analysis serves two critical purposes:

-

Verification of Minima: A true energy minimum will have all real (positive) vibrational frequencies. The presence of one or more imaginary frequencies indicates that the structure is a transition state or a higher-order saddle point, not a stable conformer.[13]

-

Thermodynamic Data: The frequency calculation provides the zero-point vibrational energy (ZPVE), as well as thermal corrections to the enthalpy and Gibbs free energy. These values are essential for obtaining accurate relative energies.[11]

Step 4: Single-Point Energy Calculation (Optional but Recommended)

For highly accurate relative energies, it is often beneficial to perform a single-point energy calculation on the optimized geometries using a larger, more flexible basis set. This approach, often denoted as Method2/BasisSet2//Method1/BasisSet1, can provide more reliable energy differences without the computational expense of re-optimizing the geometries with the larger basis set.

Step 5: Data Analysis and Interpretation

The final step is to analyze the computed energies to determine the relative stability of the conformers. The relative electronic energy (ΔE), the relative enthalpy (ΔH), and the relative Gibbs free energy (ΔG) should be calculated. The Gibbs free energy is the most relevant quantity for determining the equilibrium population of conformers at a given temperature.

Data Presentation and Interpretation

The results of the quantum chemical calculations should be presented in a clear and organized manner.

Table 1: Calculated Relative Energies of this compound Conformers

| Conformer | Relative Electronic Energy (ΔE) (kcal/mol) | Relative Zero-Point Vibrational Energy (ΔZPVE) (kcal/mol) | Relative Enthalpy (ΔH) (kcal/mol) | Relative Gibbs Free Energy (ΔG) (kcal/mol) |

| Equatorial-Envelope | 0.00 | 0.00 | 0.00 | 0.00 |

| Axial-Envelope | 1.50 | -0.10 | 1.40 | 1.65 |

| Equatorial-Twist | 0.80 | 0.05 | 0.85 | 0.75 |

| Axial-Twist | 2.10 | -0.05 | 2.05 | 2.20 |

Note: The values in this table are hypothetical and for illustrative purposes only. Actual values will depend on the level of theory used.

The conformer with the lowest Gibbs free energy is the most stable and will be the most populated at equilibrium. In the hypothetical example above, the equatorial-envelope conformer is the global minimum.

The "Why": Rationale Behind Methodological Choices

The selection of the computational method and basis set is not arbitrary; it is guided by the chemical nature of the system under investigation and the desired accuracy of the results.

Choice of DFT Functional

For sulfur-containing heterocycles, stereoelectronic effects such as the anomeric effect can significantly influence conformational preferences.[14][15] The anomeric effect involves the delocalization of a lone pair of electrons from a heteroatom into an adjacent antibonding σ* orbital. Standard DFT functionals may not accurately capture these subtle electronic interactions. Functionals that include a portion of Hartree-Fock exchange, such as B3LYP, are generally better suited for this purpose. The inclusion of dispersion corrections is also crucial for accurately modeling intramolecular non-covalent interactions that can stabilize certain conformations.[4][5]

Importance of Basis Set Selection for Sulfur

Sulfur is a relatively large atom with multiple lone pairs of electrons. A flexible basis set is required to accurately describe its electron density. The inclusion of d-type polarization functions is particularly important for describing the bonding and non-bonding interactions involving sulfur.[6] Omitting these functions can lead to significant errors in the calculated geometries and energies. Diffuse functions are important for describing the "soft" nature of the electron density far from the nucleus, which is relevant for non-covalent interactions.

Visualization of Conformational Isomers

Visualizing the different conformers is essential for understanding their structural differences.

Caption: Conformational isomers of this compound.

Conclusion: From Calculation to Insight

Quantum chemical calculations provide a powerful and rational approach to understanding the conformational stability of molecules like this compound. By following a rigorous and self-validating protocol, researchers can obtain reliable predictions of the relative energies of different conformers. This information is invaluable in the field of drug discovery, as it provides insights into the bioactive conformation of a molecule and can guide the design of new, more potent therapeutic agents. The principles and methodologies outlined in this guide are broadly applicable to a wide range of organic and medicinal chemistry research.

References

- 1. aurorafinechemicals.com [aurorafinechemicals.com]

- 2. Quantum Chemistry Service in Drug Design - CD ComputaBio [computabio.com]

- 3. mdpi.com [mdpi.com]

- 4. Density Functional and Semiempirical Molecular Orbital Methods Including Dispersion Corrections for the Accurate Description of Noncovalent Interactions Involving Sulfur-Containing Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Basis Set Requirements for Sulfur Compounds in Density Functional Theory: a Comparison between Correlation-Consistent, Polarized-Consistent, and Pople-Type Basis Sets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. iscitech.com [iscitech.com]

- 11. Q-Chem 5.0 Userâs Manual : Vibrational Analysis [manual.q-chem.com]

- 12. Vibrational Frequencies - Technical Considerations - Anorganische Chemie - Universität Rostock [schulz.chemie.uni-rostock.de]

- 13. m.youtube.com [m.youtube.com]

- 14. Stereoelectronic interactions in cyclohexane, 1,3-dioxane, 1, 3-oxathiane, and 1,3-dithiane: W-effect, sigma(C)(-)(X) <--> sigma(C)(-)(H) interactions, anomeric effect-what is really important? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Collection - Stereoelectronic Interactions in Cyclohexane, 1,3-Dioxane, 1,3-Oxathiane, and 1,3-Dithiane:â W-Effect, ÏC-X â Ï*C-H Interactions, Anomeric Effectî¸What Is Really Important? - The Journal of Organic Chemistry - Figshare [acs.figshare.com]

An In-depth Technical Guide to the Conformational Analysis of the 2-Methyl-1,3-dithiolane Ring

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 1,3-Dithiolane Scaffold

The 1,3-dithiolane moiety is a five-membered saturated heterocycle containing two sulfur atoms at positions 1 and 3.[1] It is a versatile functional group in organic synthesis, often utilized as a protecting group for carbonyl compounds.[1][2] Beyond this classical role, the 1,3-dithiolane ring is a key structural component in a variety of biologically active compounds, demonstrating its importance as a "privileged scaffold" in drug discovery.[3] The conformational behavior of this ring system, particularly when substituted, dictates the three-dimensional arrangement of pendant groups, thereby influencing its pharmacokinetic and pharmacodynamic properties.

The introduction of a methyl group at the 2-position, as in 2-methyl-1,3-dithiolane, introduces a chiral center and significantly influences the conformational equilibrium of the five-membered ring. This guide will dissect the subtle interplay of steric and stereoelectronic effects that govern the shape of this important molecule.

The Conformational Landscape: Pseudorotation in the 1,3-Dithiolane Ring

Unlike the well-defined chair and boat conformations of six-membered rings, five-membered rings like 1,3-dithiolane are in a constant state of dynamic motion known as pseudorotation.[4] This process involves the sequential puckering of each of the five ring atoms, leading to a continuous interconversion between a multitude of envelope and twist (or half-chair) conformations.

The two principal conformations of the 1,3-dithiolane ring are:

-

Envelope (Cs symmetry): In this conformation, four of the ring atoms are coplanar, while the fifth is out of the plane, resembling an open envelope.

-

Twist or Half-Chair (C2 symmetry): Here, three atoms are coplanar, with the other two situated on opposite sides of the plane.

The presence of a substituent at the C2 position, such as a methyl group, introduces a bias in this pseudorotational circuit, favoring certain conformations over others. The primary factors influencing this preference are steric hindrance and stereoelectronic effects, most notably the anomeric effect.

The Anomeric Effect in this compound

The anomeric effect is a stereoelectronic phenomenon that describes the tendency of a substituent at the anomeric carbon (the carbon atom adjacent to a heteroatom in a heterocyclic ring) to adopt an axial orientation, despite the potential for steric hindrance.[5] This effect is attributed to a stabilizing hyperconjugative interaction between a lone pair of electrons on the ring heteroatom and the antibonding (σ*) orbital of the C-substituent bond.

In the context of this compound, the anomeric effect would favor a conformation where the methyl group at C2 occupies a pseudo-axial position. This is due to the stabilizing overlap between the lone pairs of the sulfur atoms and the σ* orbital of the C2-CH3 bond. However, this is counteracted by the steric repulsion between the pseudo-axial methyl group and the pseudo-axial protons at C4 and C5. The final conformational equilibrium is a delicate balance of these opposing forces.

Experimental Elucidation: The Power of NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful experimental technique for investigating the conformational dynamics of molecules in solution.[6] By analyzing the chemical shifts and, more importantly, the vicinal coupling constants (3JHH) between protons on adjacent carbon atoms, one can deduce the time-averaged dihedral angles and thus the predominant conformation of the ring.

The Karplus Relationship: From Coupling Constants to Dihedral Angles

The relationship between the vicinal coupling constant (3JHH) and the dihedral angle (Φ) between the coupled protons is described by the Karplus equation. This empirical relationship is a cornerstone of conformational analysis. The general form of the equation is:

J(Φ) = Acos2(Φ) + Bcos(Φ) + C

where A, B, and C are empirically derived parameters that depend on the specific molecular fragment. For saturated systems, a larger coupling constant is generally observed for anti-periplanar (Φ ≈ 180°) and syn-periplanar (Φ ≈ 0°) arrangements of protons, while a smaller coupling constant is seen for gauche arrangements (Φ ≈ 60°).

Analyzing the 1H NMR Spectrum of this compound

The 1H NMR spectrum of this compound provides key insights into its conformational preferences. The spectrum, as reported in the Human Metabolome Database, shows distinct signals for the methyl, methine, and methylene protons.[7]

| Proton | Chemical Shift (ppm) |

| CH3 | ~1.58-1.60 |

| CH2 | ~3.10-3.30 |

| CH | ~4.49-4.55 |

A detailed analysis of the coupling patterns within the methylene (CH2) and methine (CH) multiplets is necessary to extract the vicinal coupling constants. These constants can then be used in conjunction with the Karplus equation to estimate the dihedral angles within the dithiolane ring, providing a picture of the preferred conformation(s) in solution.

Experimental Protocol: High-Resolution 1H NMR Spectroscopy

-

Sample Preparation: Dissolve a few milligrams of purified this compound in a deuterated solvent (e.g., CDCl3, C6D6) in a standard 5 mm NMR tube. The concentration should be optimized to obtain a good signal-to-noise ratio without causing significant line broadening.

-

Data Acquisition: Acquire a high-resolution 1H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher). Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a suitable window function (e.g., exponential multiplication for sensitivity enhancement or Gaussian multiplication for resolution enhancement) followed by Fourier transformation.

-